molecular formula C18H18O8S B6106270 dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate

dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate

Cat. No. B6106270
M. Wt: 394.4 g/mol
InChI Key: JMCUYDLHMCGURC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate, also known as DSD acid, is a chemical compound that has gained attention for its potential use in scientific research. DSD acid is a sulfonated derivative of bisphenol A and is commonly used as a building block for the synthesis of various polymers. In

Scientific Research Applications

Dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acid has various scientific research applications, including the synthesis of polymers, such as poly(arylene ether sulfone)s and poly(arylene ether ketone)s. These polymers have been used in various fields, including aerospace, automotive, and medical industries, due to their excellent mechanical, thermal, and chemical properties. Additionally, this compound acid has been used as a building block for the synthesis of dendrimers, which are highly branched and symmetric molecules that have potential applications in drug delivery and imaging.

Mechanism of Action

The mechanism of action of dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acid is not well understood. However, studies have shown that this compound acid can form hydrogen bonds with other molecules, which may contribute to its ability to form polymers and dendrimers.
Biochemical and Physiological Effects:
There is limited information on the biochemical and physiological effects of this compound acid. However, studies have shown that this compound acid is not mutagenic or genotoxic and does not cause significant toxicity in animals.

Advantages and Limitations for Lab Experiments

One advantage of using dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acid in lab experiments is its ability to form high-quality polymers and dendrimers. Additionally, this compound acid is relatively inexpensive and easy to synthesize. However, one limitation is the lack of information on its biochemical and physiological effects, which may limit its use in certain applications.

Future Directions

There are several future directions for the use of dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acid in scientific research. One direction is the synthesis of new polymers and dendrimers with unique properties for various applications. Another direction is the investigation of the biochemical and physiological effects of this compound acid to determine its safety and potential therapeutic uses. Finally, the use of this compound acid in the development of new drug delivery systems and imaging agents is also a promising future direction.

Synthesis Methods

The synthesis of dimethyl 2,2'-[sulfonylbis(4,1-phenyleneoxy)]diacetate acid involves the reaction of bisphenol A with chlorosulfonic acid, followed by the addition of sodium hydroxide and dimethyl sulfate. The reaction yields this compound acid as a white powder with a molecular weight of 516.58 g/mol.

properties

IUPAC Name

methyl 2-[4-[4-(2-methoxy-2-oxoethoxy)phenyl]sulfonylphenoxy]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18O8S/c1-23-17(19)11-25-13-3-7-15(8-4-13)27(21,22)16-9-5-14(6-10-16)26-12-18(20)24-2/h3-10H,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JMCUYDLHMCGURC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)COC1=CC=C(C=C1)S(=O)(=O)C2=CC=C(C=C2)OCC(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18O8S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

394.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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